molecular formula C8H13Cl3N2 B1433275 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride CAS No. 1373223-72-3

1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride

Cat. No. B1433275
CAS RN: 1373223-72-3
M. Wt: 243.6 g/mol
InChI Key: QPPITZULMOSCBF-UHFFFAOYSA-N
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Description

The closest compound I found is "1-(4-Chloro-pyridin-2-yl)-piperazine dihydrochloride" . It’s important to note that this is not the exact compound you asked for, but it might have similar properties.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Without specific information on the compound, it’s difficult to predict its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. For the similar compound “1-(4-Chloro-pyridin-2-yl)-piperazine dihydrochloride”, it is a white solid .

Scientific Research Applications

  • Synthesis and Application in Chemical Reactions :

    • Zhang Hai-bin (2004) reported on the synthesis of N-(6-chloro-3-pyridyl)methyl-N-ethylamine, an important intermediate for the synthesis of nitenpyram, highlighting its optimal reaction conditions and a high yield of 95% (Zhang Hai-bin, 2004).
    • Kun Huang, Margarita Ortiz-Marciales, and David Hughes (2010) explored the catalytic enantioselective borane reduction of benzyl oximes, which includes the preparation of compounds related to 1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride (Huang, Ortiz-Marciales, & Hughes, 2010).
  • Structural, Kinetics, and Mechanistic Studies :

    • Robert T. Kumah et al. (2019) conducted structural, kinetics, and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes, involving similar chemical structures (Kumah et al., 2019).
  • Biological Evaluation and Sigma Receptor Studies :

    • B. de Costa et al. (1992) examined the synthesis, characterization, and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, focusing on binding affinity at the sigma receptor, which may be relevant for structures similar to this compound (de Costa et al., 1992).
  • Antimicrobial Studies :

  • Ethylene Oligomerization and Catalysis :

    • George S. Nyamato, S. Ojwach, and M. Akerman (2015) reported on ethylene oligomerization studies by nickel(ii) complexes chelated by (amino)pyridine ligands, which might be relevant for similar structures (Nyamato, Ojwach, & Akerman, 2015).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts in a biological system, which is often unknown for many chemical compounds unless they are well-studied, such as pharmaceutical drugs .

Safety and Hazards

Safety and hazard data would typically come from material safety data sheets (MSDS). For the similar compound “(4-Chloro-pyridin-2-yl)-methanol”, it is classified as a combustible liquid .

Future Directions

The future directions for a compound would depend on its potential applications in fields such as medicine, materials science, etc. Unfortunately, without more specific information, it’s difficult to predict the future directions for your compound .

properties

IUPAC Name

2-(4-chloropyridin-2-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.2ClH/c1-8(2,10)7-5-6(9)3-4-11-7;;/h3-5H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPITZULMOSCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
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1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride
Reactant of Route 6
1-(4-Chloro-pyridin-2-yl)-1-methyl-ethylamine dihydrochloride

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